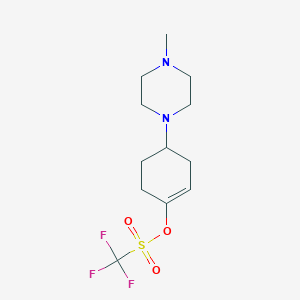

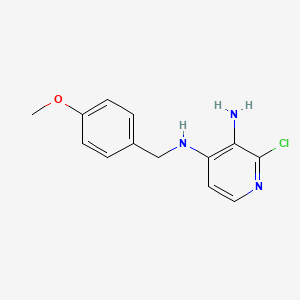

4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclohexene derivative with a methylpiperazine derivative in the presence of a base. The trifluoromethanesulfonate group could be introduced in a subsequent step .Molecular Structure Analysis

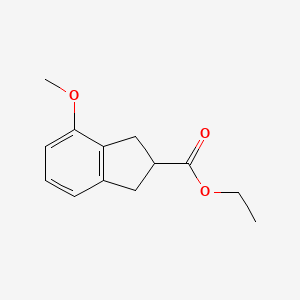

The molecular structure of this compound would be characterized by the presence of a six-membered cyclohexene ring, a piperazine ring, and a trifluoromethanesulfonate group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the double bond in the cyclohexene ring, the basicity of the piperazine nitrogen atoms, and the leaving group ability of the trifluoromethanesulfonate group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might make it a base, and the trifluoromethanesulfonate group might make it more polar .Scientific Research Applications

Catalysis and Organic Synthesis

Sulfonamides as Cyclisation Terminators : Trifluoromethanesulfonic acid, a related compound, demonstrates excellent catalytic activity for inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and homopiperidines, favoring the formation of polycyclic systems efficiently. This indicates the potential utility of similar compounds in promoting complex cyclisation reactions in organic synthesis (Haskins & Knight, 2002).

Superacidic Media Reactions : The alkylation of benzene with cyclic ethers catalyzed by superacidic trifluoromethanesulfonic acid (triflic acid) showcases the capability of such compounds to mediate Friedel–Crafts-type reactions, leading to phenyl-substituted and bicyclic compounds. This exemplifies the role of trifluoromethanesulfonate derivatives in facilitating electrophilic reactions (Molnár et al., 2003).

Pharmacological Research

Muscarinic M2 Receptor Antagonists : Research into diphenyl sulfoxides, chemically akin to the trifluoromethanesulfonate derivatives, has led to the discovery of selective antagonists for the muscarinic M2 receptor, underscoring the therapeutic potential of these compounds in targeting specific receptors (Kozlowski et al., 2000).

Melanocortin Receptor Ligands : Piperazine analogues of melanocortin receptor agonists have been synthesized and characterized, indicating the relevance of substituting piperazine groups (similar to 4-methylpiperazine) for creating compounds with significant receptor affinity and selectivity, offering insights into receptor-ligand interactions and potential therapeutic applications (Mutulis et al., 2004).

Environmental and Material Science

Herbicide Toxicity and Environmental Impact : Studies on the toxicity of sulcotrione and mesotrione, compounds with structural similarities to trifluoromethanesulfonates, towards environmental microorganisms provide valuable information on the environmental safety and impact of chemical compounds, guiding the development of more eco-friendly chemicals (Bonnet et al., 2008).

Safety and Hazards

Properties

IUPAC Name |

[4-(4-methylpiperazin-1-yl)cyclohexen-1-yl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F3N2O3S/c1-16-6-8-17(9-7-16)10-2-4-11(5-3-10)20-21(18,19)12(13,14)15/h4,10H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXLXEWWJGZMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(=CC2)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731331 | |

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046793-61-6 | |

| Record name | 4-(4-Methyl-1-piperazinyl)-1-cyclohexen-1-yl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046793-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methylpiperazin-1-yl)cyclohex-1-en-1-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1508191.png)

![(11bS)-N,N-bis((S)-1-Phenylethyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1508193.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B1508203.png)

![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B1508259.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1,1-dimethylethyl)-](/img/structure/B1508266.png)